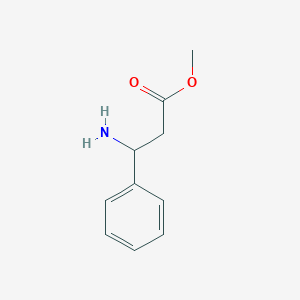![molecular formula C11H13NO6S B184466 Dimethyl 2-[(methylsulfonyl)amino]terephthalate CAS No. 136494-09-2](/img/structure/B184466.png)
Dimethyl 2-[(methylsulfonyl)amino]terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(methylsulfonyl)amino]terephthalate, also known as MMT, is a chemical compound that is widely used in scientific research. It is a derivative of terephthalic acid and is commonly used as a reagent in organic synthesis. MMT has been found to possess a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[(methylsulfonyl)amino]terephthalate is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been found to react with various electrophiles, including aryl halides and aldehydes, to form new compounds.
Biochemical and Physiological Effects
Dimethyl 2-[(methylsulfonyl)amino]terephthalate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Dimethyl 2-[(methylsulfonyl)amino]terephthalate has also been found to possess antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dimethyl 2-[(methylsulfonyl)amino]terephthalate in lab experiments is its versatility as a reagent. It can be used in a wide range of reactions and is readily available. However, Dimethyl 2-[(methylsulfonyl)amino]terephthalate does have some limitations. It is toxic and must be handled with care. Additionally, it has a strong odor, which can be unpleasant.
Zukünftige Richtungen
There are many future directions for research involving Dimethyl 2-[(methylsulfonyl)amino]terephthalate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Dimethyl 2-[(methylsulfonyl)amino]terephthalate has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This neurotransmitter is important for memory and cognitive function, and its breakdown is a hallmark of Alzheimer's disease.
Another area of interest is the development of new catalysts based on Dimethyl 2-[(methylsulfonyl)amino]terephthalate. Its ability to act as a nucleophile in various reactions makes it a promising candidate for the development of new catalysts.
Conclusion
In conclusion, Dimethyl 2-[(methylsulfonyl)amino]terephthalate is a valuable tool for scientific research. Its versatility as a reagent and its range of biochemical and physiological effects make it useful in a wide range of applications. While it does have some limitations, its potential for use in the treatment of various diseases and the development of new catalysts make it an area of interest for future research.
Synthesemethoden
The synthesis of Dimethyl 2-[(methylsulfonyl)amino]terephthalate involves the reaction of terephthalic acid with dimethyl sulfate and methylsulfonyl chloride. The resulting compound is then purified through recrystallization to obtain pure Dimethyl 2-[(methylsulfonyl)amino]terephthalate. This synthesis method is relatively simple and efficient, making Dimethyl 2-[(methylsulfonyl)amino]terephthalate a readily available reagent for scientific research.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(methylsulfonyl)amino]terephthalate is widely used in scientific research due to its versatility as a reagent. It has been found to have applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Dimethyl 2-[(methylsulfonyl)amino]terephthalate is also used as a catalyst in various reactions, such as the Suzuki coupling reaction and the Heck reaction.
Eigenschaften
CAS-Nummer |
136494-09-2 |
|---|---|
Produktname |
Dimethyl 2-[(methylsulfonyl)amino]terephthalate |
Molekularformel |
C11H13NO6S |
Molekulargewicht |
287.29 g/mol |
IUPAC-Name |
dimethyl 2-(methanesulfonamido)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H13NO6S/c1-17-10(13)7-4-5-8(11(14)18-2)9(6-7)12-19(3,15)16/h4-6,12H,1-3H3 |
InChI-Schlüssel |
GKTMTMBHZCORLO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



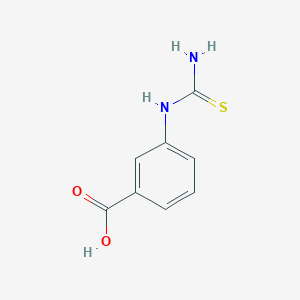
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

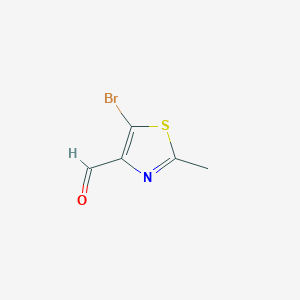
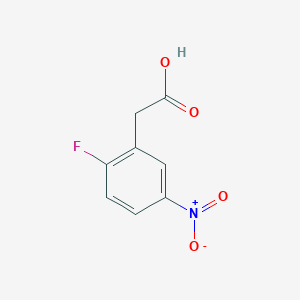

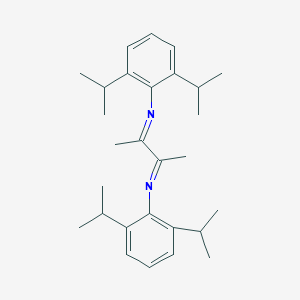

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
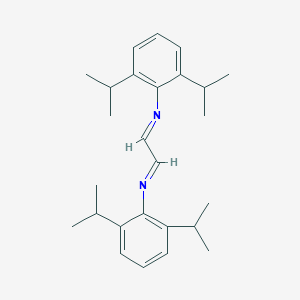
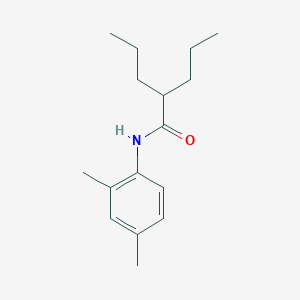
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
